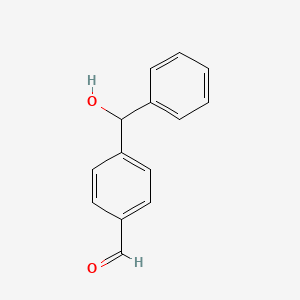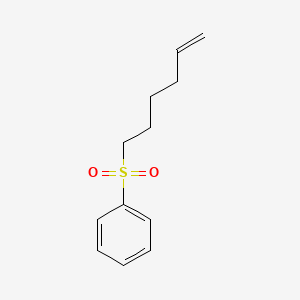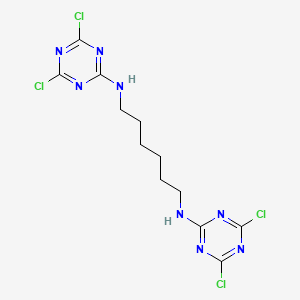
N~1~,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine is a compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of two triazine rings substituted with chlorine atoms and linked by a hexane-1,6-diamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine typically involves the nucleophilic substitution reaction of cyanuric chloride with hexane-1,6-diamine. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining the temperature at around 0°C to 5°C to control the reactivity of cyanuric chloride and prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous-flow processes. Continuous-flow synthesis offers advantages such as improved reaction control, higher yields, and better purity of the final product . The reaction is carried out in a micro fixed-bed reactor packed with a suitable catalyst, such as 5% Pt/C, under optimized conditions to achieve high productivity and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine rings can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from nucleophilic substitution reactions are derivatives of the original compound with different substituents on the triazine rings. These derivatives can exhibit varied properties and applications depending on the nature of the substituents.
Scientific Research Applications
N~1~,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N1,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This mechanism is particularly relevant in its antimicrobial and antiviral activities, where it disrupts the function of essential proteins in pathogens.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~6~-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: This compound is similar in structure but has different substituents on the triazine rings.
4,6-Dichloro-1,3,5-triazine Derivatives: These compounds share the triazine core but differ in the nature of the substituents attached to the triazine rings.
Uniqueness
N~1~,N~6~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine is unique due to its specific substitution pattern and the presence of a hexane-1,6-diamine linker. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
49812-79-5 |
|---|---|
Molecular Formula |
C12H14Cl4N8 |
Molecular Weight |
412.1 g/mol |
IUPAC Name |
N,N'-bis(4,6-dichloro-1,3,5-triazin-2-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C12H14Cl4N8/c13-7-19-8(14)22-11(21-7)17-5-3-1-2-4-6-18-12-23-9(15)20-10(16)24-12/h1-6H2,(H,17,19,21,22)(H,18,20,23,24) |
InChI Key |
GUZZCAOTAYQAJP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC1=NC(=NC(=N1)Cl)Cl)CCNC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



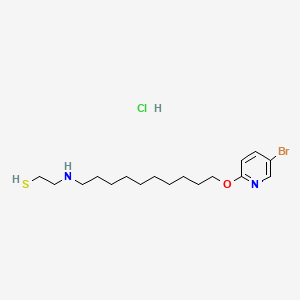

![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)


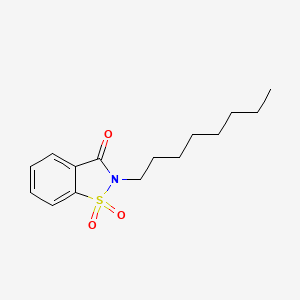
![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
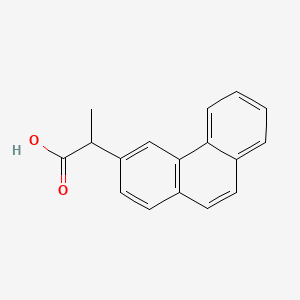

![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)
